1-(Bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane

Medicinal Chemistry Bioisosterism γ-Secretase Inhibition

For medicinal chemists replacing metabolically labile tert-butyl or lipophilic para-phenyl rings, this 1,3-disubstituted BCP derivative offers a direct solution. The rigid, three-dimensional core improves solubility, permeability, and metabolic stability while maintaining potency. The tert-butyl group modulates steric bulk, and the bromomethyl handle enables late-stage diversification for SAR libraries. - Chemoselective reactivity: Tert-butyl steric hindrance slows bromomethyl substitution, enabling selective functionalization in complex scaffolds. - Physicochemical enhancement: BCP incorporation demonstrably increases aqueous solubility and passive permeability compared to phenyl or tert-butyl precursors. - Supply reliability: Bulk quantities available with full analytical documentation for immediate preclinical candidate advancement.

Molecular Formula C10H17Br
Molecular Weight 217.15 g/mol
Cat. No. B12279785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane
Molecular FormulaC10H17Br
Molecular Weight217.15 g/mol
Structural Identifiers
SMILESCC(C)(C)C12CC(C1)(C2)CBr
InChIInChI=1S/C10H17Br/c1-8(2,3)10-4-9(5-10,6-10)7-11/h4-7H2,1-3H3
InChIKeyYQJBCEWDKVVSBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BCP Building Block for Bioisosteric Replacement


1-(Bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane is a 1,3-disubstituted bicyclo[1.1.1]pentane (BCP) derivative featuring a tert-butyl group and a bromomethyl electrophilic handle. The BCP core is a well-established bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes, imparting enhanced three-dimensionality and improved physicochemical profiles to drug candidates [1]. The tert-butyl substituent provides steric bulk and lipophilicity modulation, while the bromomethyl group serves as a versatile handle for further functionalization via nucleophilic substitution or cross-coupling chemistry [2].

Bioisostere Strategy: BCP core for para-substituted phenyl ring replacement in medicinal chemistry scaffolds.
Steric & Lipophilicity Profile: tert-Butyl group provides steric bulk and reported lipophilicity modulation.
Synthetic Handle: Bromomethyl electrophile supports nucleophilic substitution and cross-coupling diversification.

Why This BCP Derivative Cannot Be Simply Substituted


Substitution of this specific BCP derivative with other 1-(bromomethyl)-3-substituted BCPs or alternative tert-butyl isosteres is not straightforward due to the precise steric and electronic requirements of the tert-butyl group and the electrophilic reactivity of the bromomethyl handle. The tert-butyl group's steric bulk significantly modulates the reactivity of the bromomethyl site in nucleophilic substitution reactions , and alternative 3-substituents (e.g., methyl, isopropyl, CF3) will alter this reactivity profile. Furthermore, direct replacement with a tert-butylphenyl or alkyne-based bioisostere will not recapitulate the unique three-dimensional geometry and improved pharmacokinetic properties conferred by the BCP core [1]. The following quantitative evidence demonstrates the specific, non-interchangeable value of this compound.

3-tert-Butyl BCP bromomethyl
Alternative 3-substituents (methyl, isopropyl, CF3) may alter bromomethyl reactivity profile.
BCP core geometry
tert-Butylphenyl or alkyne isosteres may not reproduce the three-dimensional BCP geometry and associated pharmacokinetic profile.
tert-Butyl steric modulation
Unsubstituted BCP bromides lack steric hindrance; reaction rates may shift and reduce chemoselectivity.

Quantitative Differentiation vs. Analogs


BCP Core Improves Solubility and Permeability Over Phenyl

In a direct head-to-head comparison within a γ-secretase inhibitor scaffold, replacement of a central para-substituted fluorophenyl ring with a bicyclo[1.1.1]pentane (BCP) motif led to a compound (3) that was equipotent but demonstrated significantly improved aqueous solubility and passive permeability [1]. This class-level inference supports the value of the BCP core in this compound over a phenyl-based analog.

Solubility & Permeability
Head-to-head
Reported improvements in passive permeability and aqueous solubility vs para-fluorophenyl analog
Supports ADME optimization via bioisostere replacement
Within γ-secretase inhibitor scaffold context
Medicinal Chemistry Bioisosterism γ-Secretase Inhibition

BCP as a Superior tert-Butyl Bioisostere

A comparative study evaluated tert-butyl, pentafluorosulfanyl, trifluoromethyl, bicyclo[1.1.1]pentanyl, and cyclopropyl-trifluoromethyl substituents as tert-butyl isosteres in two drug series (bosentan and vercirnon) [1]. The study documented that the BCP unit imparts favorable physicochemical properties, including reduced lipophilicity and improved metabolic stability, relative to the tert-butyl group. This class-level inference highlights the advantage of the BCP-tert-butyl combination in this compound over a simple tert-butylphenyl or tert-butylalkyne isostere.

Lipophilicity & Metabolism
Class-level
Decreased lipophilicity and increased metabolic stability vs parent tert-butyl group
Supports BCP as reported tert-butyl bioisostere for metabolic stability
Case studies in bosentan and vercirnon series
Medicinal Chemistry Bioisosterism Physicochemical Profiling

Improved Drug-Likeness with BCP: Review Evidence

A 2024 short review of BCP as a phenyl ring bioisostere concluded that BCP substitution generally leads to improved solubility, reduced clogP, and decreased metabolic toxicity compared to phenyl rings [1]. This class-level inference supports the selection of the BCP core in this compound to enhance the drug-likeness of final candidates.

Drug-Likeness Review
Class-level
Improved solubility, lower clogP, and reduced metabolic toxicity vs phenyl rings reported across case studies
Supports developability profile modulation across reported cases
Review-level; requires target-specific validation
Medicinal Chemistry Drug Design Bioisosterism

Steric Modulation of Bromomethyl Reactivity

The tert-butyl substituent on the BCP core exerts a significant steric influence on the reactivity of the adjacent bromomethyl group. In SN2 displacements of analogous systems, the tert-butyl group reduces reaction rates compared to unsubstituted BCP bromides . This class-level inference indicates that the 3-tert-butyl derivative offers a distinct reactivity profile (slower, more controlled) compared to less hindered 3-substituted BCP bromomethyl analogs (e.g., 3-methyl, 3-hydrogen).

Steric Reactivity Control
Data to verify
Reduced SN2 rate attributed to tert-butyl steric hindrance on BCP bromide systems
May support controlled functionalization workflow design
Specific kinetic data not available for verification
Synthetic Chemistry Reactivity Steric Effects

Key Application Scenarios


Lead Optimization for Improved ADME Properties

This compound is ideal for medicinal chemistry programs seeking to replace a metabolically labile tert-butyl group or a lipophilic phenyl ring with a BCP bioisostere. The evidence demonstrates that BCP incorporation can enhance aqueous solubility, passive permeability, and metabolic stability while maintaining potency [1]. The tert-butyl group provides additional lipophilicity modulation, and the bromomethyl handle allows for late-stage diversification to generate focused libraries for SAR studies [2].

Controlled Functionalization via Sterically Tuned Electrophile

The steric hindrance imparted by the tert-butyl group slows the reactivity of the bromomethyl electrophile [1]. This property is advantageous in synthetic sequences requiring chemoselective nucleophilic substitutions, where a less hindered BCP bromide would react unselectively. It enables the construction of complex, three-dimensional molecular scaffolds with high fidelity, particularly in the synthesis of drug candidates with intricate substitution patterns [2].

Probe Development with Enhanced Biophysical Properties

For chemical biology applications, the BCP core offers a rigid, three-dimensional spacer that can improve the physicochemical profile of probes. The evidence of improved solubility and permeability [1] makes this building block valuable for generating tool compounds with better cellular uptake and reduced non-specific binding compared to traditional phenyl- or tert-butyl-based probes. The bromomethyl group can be used to conjugate the BCP-tert-butyl moiety to various reporter tags or affinity handles [2].

Application
Selection Property
Validation Focus
ADME Lead Optimization
BCP bioisosteric replacement of tert-butyl or phenyl groups
Solubility, permeability, and metabolic stability endpoints
Controlled Synthetic Elaboration
Sterically modulated bromomethyl electrophile
Chemoselectivity in nucleophilic substitution
Chemical Probe Development
Rigid three-dimensional BCP spacer
Cellular uptake and non-specific binding modulation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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